molecular formula C6H5ClN2O B1372438 3-Acetyl-6-chloropyridazine CAS No. 214701-31-2

3-Acetyl-6-chloropyridazine

Cat. No.: B1372438
CAS No.: 214701-31-2
M. Wt: 156.57 g/mol
InChI Key: FSVMLIDYMQRPDD-UHFFFAOYSA-N
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Description

3-Acetyl-6-chloropyridazine is a heterocyclic compound with the molecular formula C6H5ClN2O. It is characterized by a pyridazine ring substituted with an acetyl group at the third position and a chlorine atom at the sixth position.

Scientific Research Applications

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301, P302, P305, P312, P338, P351, and P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-chloropyridazine typically involves the chlorination of pyridazine derivatives followed by acetylation. One common method includes the reaction of 3,6-dichloropyridazine with acetic anhydride under reflux conditions. The reaction proceeds as follows: [ \text{3,6-dichloropyridazine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and acetylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 3-acetyl-6-aminopyridazine or 3-acetyl-6-methoxypyridazine can be formed.

    Oxidation Products: this compound can be converted to 3-carboxy-6-chloropyridazine.

    Reduction Products: Reduction can yield 3-(1-hydroxyethyl)-6-chloropyridazine

Mechanism of Action

The mechanism of action of 3-Acetyl-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation. The presence of the acetyl and chlorine substituents enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    3-Acetyl-6-bromopyridazine: Similar structure but with a bromine atom instead of chlorine.

    3-Acetyl-6-fluoropyridazine: Contains a fluorine atom at the sixth position.

    3-Acetyl-6-methylpyridazine: Substituted with a methyl group instead of a halogen.

Uniqueness: 3-Acetyl-6-chloropyridazine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine substituent can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s overall properties and applications .

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVMLIDYMQRPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676511
Record name 1-(6-Chloropyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214701-31-2
Record name 1-(6-Chloropyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-chloro-N-methoxy-N-methylpyridazine-3-carboxamide (13.5 g, 0.0659 mol) in THF (600 mL) was added CH3MgBr (43.2 ml, 0.13 mol) at −78° C. under N2. The reaction mixture was stirred at −78° C. for 2 h, quenched by addition of aq NH4Cl and filtered. The filtrate was extracted with EtOAc. The combined organic layer was washed with brine, dried over Na2SO4, and filtered. The solvent was removed under vacuum, and the residue was purified by column chromatography to afford 1-(6-chloropyridazin-3-yl)ethanone. (9.3 g, 90% yield). 1H NMR (CDCl3, 400 MHz): δ 8.03 (d, J=8.8 Hz, 1H), 7.60 (d, J=8.8 Hz, 1H), 2.81 (s, 3H).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
43.2 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-chloro-pyridazine-3-carbonitrile (prepared according to MacDonald et al., WO/2008/068277) (100 mg, 0.71 mmol) in dry THF (3.6 mL) was cooled to −50° C. in a dry ice/acetone bath. Methylmagnesium bromide (1.0 M in MePh/THF, 0.54 mL, 0.75 mmol) was added via syringe in one portion. The cold bath was removed and the reaction was stirred for 1.5 h. To the reaction mixture was added saturated aqueous NH4Cl and this mixture was extracted with EtOAc (3×). The combined organics were dried over MgSO4 and concentrated. The resulting residue was purified by flash chromatography (silica, 0→4% MeOH/CH2Cl2) to give 34 mg of 1-(6-chloro-pyridazin-3-yl)-ethanone as a brown semi-solid, m/z 157.3 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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